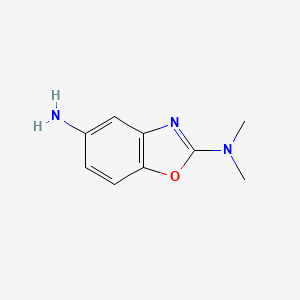2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine
CAS No.: 1175645-00-7
Cat. No.: VC2912783
Molecular Formula: C9H11N3O
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1175645-00-7 |
|---|---|
| Molecular Formula | C9H11N3O |
| Molecular Weight | 177.2 g/mol |
| IUPAC Name | 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine |
| Standard InChI | InChI=1S/C9H11N3O/c1-12(2)9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,10H2,1-2H3 |
| Standard InChI Key | DHRXSWCLVPXPSL-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC2=C(O1)C=CC(=C2)N |
| Canonical SMILES | CN(C)C1=NC2=C(O1)C=CC(=C2)N |
Introduction
Structural Characteristics and Basic Properties
2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine features a benzoxazole core structure with two key substituents: a dimethylamino group at the 2-position and a primary amine at the 5-position. The molecular formula is C9H11N3O with a molecular weight of 177.2 g/mol . The structure contains a fused ring system comprising a benzene ring and an oxazole ring, which contributes to its aromaticity and unique chemical properties.
Chemical Identifiers
The compound can be identified through several chemical notations:
Mass Spectrometry Characteristics
Mass spectrometry data provides valuable information for compound identification and analysis. The predicted collision cross-section (CCS) values for various adducts of 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine are presented in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 178.09749 | 135.1 |
| [M+Na]+ | 200.07943 | 147.7 |
| [M+NH4]+ | 195.12403 | 143.9 |
| [M+K]+ | 216.05337 | 144.2 |
| [M-H]- | 176.08293 | 139.6 |
| [M+Na-2H]- | 198.06488 | 141.6 |
| [M]+ | 177.08966 | 138.1 |
| [M]- | 177.09076 | 138.1 |
These values are essential for analytical chemists seeking to identify or quantify this compound in complex matrices using mass spectrometry techniques .
Chemical Reactivity and Functional Groups
The reactivity of 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine is determined by its functional groups:
Dimethylamino Group
The tertiary amine (dimethylamino) group at the 2-position imparts basic character to the molecule. This group can:
-
Act as a hydrogen bond acceptor
-
Participate in nucleophilic reactions
-
Influence the electron distribution within the benzoxazole ring system
Primary Amine Group
The primary amine at the 5-position provides:
-
A site for hydrogen bonding (both donor and acceptor)
-
Potential for derivatization through various reactions (acylation, alkylation, etc.)
-
Possibilities for coordination with metals or interaction with biological targets
Benzoxazole Core
The benzoxazole scaffold contributes to:
-
Aromatic character and π-electron delocalization
-
Rigidity of the molecular framework
-
Potential interactions with biological receptors through π-stacking
Comparison with Related Compounds
Understanding the properties of 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine can be enhanced by comparing it with related structures:
Benzimidazole Derivatives
Benzimidazoles, which differ from benzoxazoles by having an NH group instead of oxygen in the five-membered ring, share some properties with benzoxazoles but exhibit distinct reactivity patterns:
-
Benzimidazoles often show stronger base properties due to the NH group
-
Many benzimidazole derivatives exhibit significant antimicrobial and antiparasitic activities
-
The synthesis of benzimidazoles often involves the condensation of o-phenylenediamine with carboxylic acids or aldehydes
Research Status and Future Directions
The current research status of 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine appears limited, as indicated by the absence of extensive literature data in chemical databases .
Current Knowledge Gaps
Several important aspects of this compound remain unexplored:
-
Detailed synthetic procedures specifically optimized for this compound
-
Comprehensive physical properties (solubility profiles, stability, etc.)
-
Biological activity screening results
-
Crystal structure determination
-
Spectroscopic characterization beyond basic structural data
Recommended Research Directions
Future research on 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine could profitably focus on:
-
Development of efficient and scalable synthetic routes
-
Exploration of derivatization possibilities, particularly through the primary amine
-
Screening for biological activities against various targets
-
Investigation of potential applications in materials science
-
Detailed characterization of physical and spectroscopic properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume